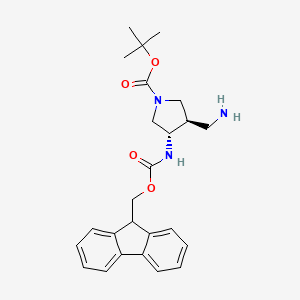![molecular formula C12H21NO2 B15220249 rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound with a tert-butyl ester group and an amino group. This compound is known for its unique structural features, which make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functionalization: The precursor undergoes functionalization to introduce the tert-butyl ester group and the amino group. This can be achieved through a series of reactions, including esterification and amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Protein Binding: It can be used to study protein-ligand interactions, providing insights into molecular recognition processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for developing new drugs targeting specific biological pathways.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties, such as strength and durability.
Chemical Manufacturing: It is used as a building block in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The tert-butyl ester group and the amino group play crucial roles in binding interactions, influencing the compound’s overall efficacy and selectivity.
Comparación Con Compuestos Similares
- rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
- (1R,2R,3S,4S)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Comparison:
- Structural Differences: While these compounds share a similar bicyclic core, they differ in the functional groups attached, such as the presence of a tert-butyl ester group or a carboxylic acid group.
- Reactivity: The differences in functional groups lead to variations in reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure, with some being more suitable for catalysis, while others are better suited for biological studies.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
tert-butyl (1S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)9-7-4-5-8(6-7)10(9)13/h7-10H,4-6,13H2,1-3H3/t7-,8-,9?,10?/m0/s1 |
Clave InChI |
QWZREACOWRSHHI-DKEVHCRPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C1[C@H]2CC[C@@H](C2)C1N |
SMILES canónico |
CC(C)(C)OC(=O)C1C2CCC(C2)C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


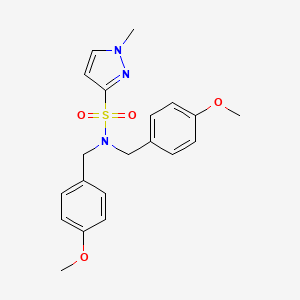
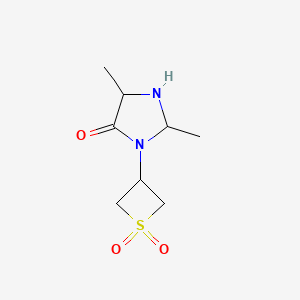
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
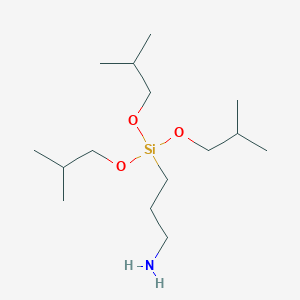
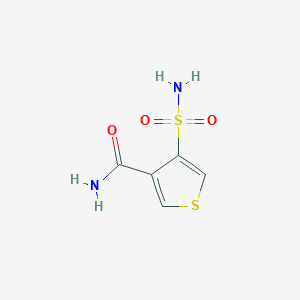

![2-Azaspiro[5.5]undecane hemioxalate](/img/structure/B15220214.png)
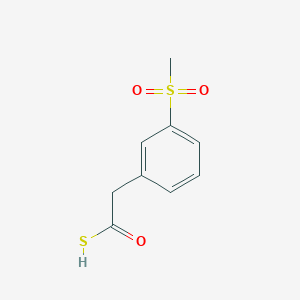
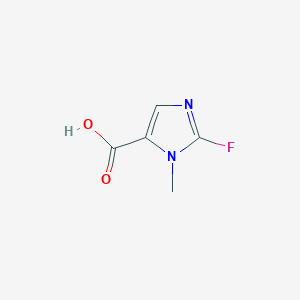
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
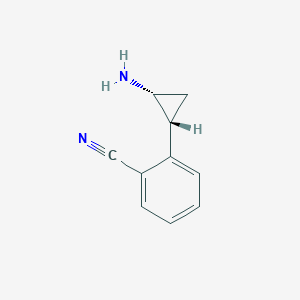
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
